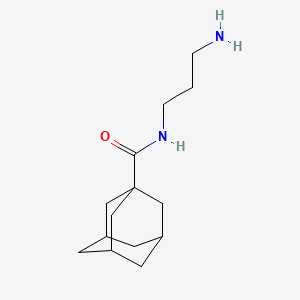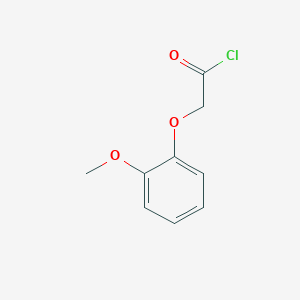
(2-Methoxy-phenoxy)-acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methoxy-phenoxy)-acetyl chloride” is a chemical compound used for research and development purposes1. Its molecular formula is C9H9ClO22.
Synthesis Analysis
The synthesis of phenoxy acetamide derivatives, which are related to “(2-Methoxy-phenoxy)-acetyl chloride”, has been studied extensively34. For instance, one method involves the hydrolysis of a compound to produce a corresponding phenoxy acid. This acid is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to yield the final product3.
Molecular Structure Analysis
The molecular structure of “(2-Methoxy-phenoxy)-acetyl chloride” and its derivatives plays a crucial role in their biological effects3. The nature of the substituent groups affects the reactivity towards the molecular active sites, increasing or lowering the possibility of interaction with the substrates5.
Chemical Reactions Analysis
The chemical reactions involving “(2-Methoxy-phenoxy)-acetyl chloride” and its derivatives are complex and involve multiple steps34. For example, one reaction involves the formation of a cationic intermediate through the attack of an electrophile at a carbon atom6.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Methoxy-phenoxy)-acetyl chloride” are not fully documented in the available literature. However, related compounds have been found to possess desirable processability and mechanical properties, including a high modulus, a high glass transition temperature, and excellent thermal stability7.Applications De Recherche Scientifique
Synthesis of Complex Organic Molecules
- The efficient synthesis of 8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol from 2-Methoxy phenol demonstrates the utility of methoxy phenol derivatives in organic synthesis. This process involves acylation and cyclization steps, showcasing the versatility of these compounds in constructing complex organic molecules (Shindikar & Viswanathan, 2011).
Catalysis and Reaction Optimization
- Zirconium(IV) Chloride has been identified as an efficient catalyst for acetylation of various substrates, including phenols, under solvent-free conditions. This study suggests the potential for novel acetylating agents like "(2-Methoxy-phenoxy)-acetyl chloride" to be used in conjunction with such catalysts to achieve high yields and selectivity in acetylation reactions (Chakraborti & Gulhane, 2004).
Environmental and Material Science Applications
- The electrocatalytic reduction of arylethyl chlorides, including those with methoxy groups, in the presence of carbon dioxide has been explored for the synthesis of 2-arylpropanoic acids, highlighting potential applications in the development of anti-inflammatory drugs. This research indicates the possible use of methoxy phenol derivatives in environmentally friendly synthetic pathways (Isse, Ferlin, & Gennaro, 2005).
Antimicrobial Activity
- New oxime-phosphazenes synthesized from reactions involving acetyl chloride derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, illustrating the potential of incorporating "(2-Methoxy-phenoxy)-acetyl chloride" in the synthesis of antimicrobial agents (Koran et al., 2013).
Safety And Hazards
“(2-Methoxy-phenoxy)-acetyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation8. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes1.
Orientations Futures
Future research could focus on the synthesis of new derivatives of phenoxy acetamide and its derivatives, which have proven to be successful agents in terms of safety and efficacy3. Additionally, innovative synthetic methods for the preparation of complex m-aryloxy phenols with functional groups have been developed, which could be applied to “(2-Methoxy-phenoxy)-acetyl chloride” and its derivatives7.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)acetyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVRTVRGLRSWEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389580 |
Source


|
| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-phenoxy)-acetyl chloride | |
CAS RN |
40926-73-6 |
Source


|
| Record name | (2-Methoxy-phenoxy)-acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


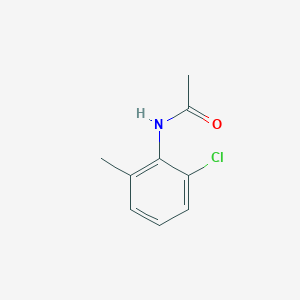
![4-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1351459.png)
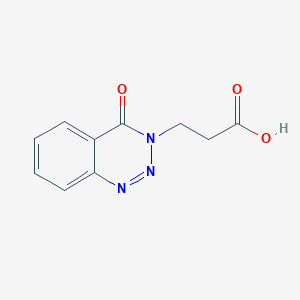
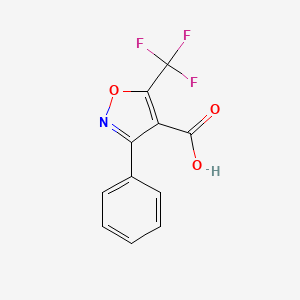
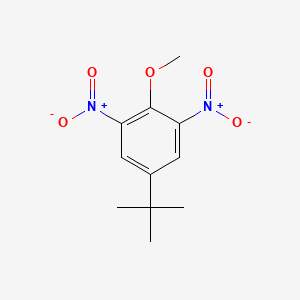





![4-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1351519.png)

